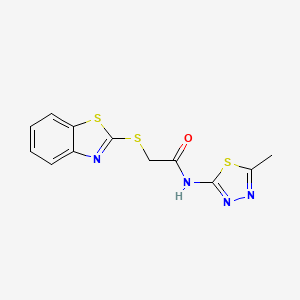

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Molecular Formula: C₁₈H₁₄N₄OS₃

Molecular Weight: 398.517 g/mol

Key Structural Features:

- A benzothiazole ring linked via a sulfanyl (-S-) group to an acetamide moiety.

- The acetamide is further connected to a 5-methyl-1,3,4-thiadiazol-2-yl group. Potential Applications: Based on structural analogs, this compound may exhibit anticancer, enzyme inhibitory (e.g., Akt), or anticonvulsant activities due to the presence of thiadiazole and benzothiazole pharmacophores .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS3/c1-7-15-16-11(19-7)14-10(17)6-18-12-13-8-4-2-3-5-9(8)20-12/h2-5H,6H2,1H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEJSQFGJQZIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzothiazole with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or amines.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogs

Key Observations :

- The target compound’s benzothiazole-sulfanyl group distinguishes it from analogs with phenoxy (e.g., 5h ) or nitrophenylamino (e.g., compound 3 ) substituents.

- The methyl group on the thiadiazole ring (shared with compound 5h and the bromophenyl analog ) may enhance metabolic stability compared to unsubstituted thiadiazoles.

Key Observations :

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of benzothiazole and thiadiazole that has garnered attention due to its diverse biological activities. This article examines its synthesis, biological evaluations, and the mechanisms underlying its effects.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with thiadiazole-based acetamides. The general procedure includes:

- Preparation of Benzothiazole Derivative : The initial step involves the synthesis of a benzothiazole compound containing a sulfanyl group.

- Formation of Thiadiazole Linkage : The benzothiazole derivative is then reacted with an appropriate thiadiazole to form the desired acetamide structure.

- Purification : The final product is purified through recrystallization techniques.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the benzothiazole moiety have shown effectiveness against various bacterial strains. The activity is often evaluated using Minimum Inhibitory Concentration (MIC) assays.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 5 | Staphylococcus aureus |

| 2g | 10 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been assessed in various cancer cell lines. Preliminary studies suggest that it exhibits cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 | Induction of apoptosis and cell cycle arrest in G2/M phase |

| HCT-116 | 9.6 | Inhibition of CDK9 activity |

These findings indicate that the compound may act as a KSP inhibitor, similar to other known anticancer agents.

Antioxidant Activity

Antioxidant properties have also been evaluated using various assays such as DPPH and ABTS. The compound demonstrated significant radical scavenging activity, which may contribute to its overall therapeutic potential.

Mechanistic Studies

Mechanistic studies reveal that the biological activities of this compound may be attributed to its ability to interact with specific cellular targets:

- Kinase Inhibition : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression.

- Cell Cycle Regulation : The compound induces cell cycle arrest by modulating cyclin-dependent kinases (CDKs), leading to increased apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) : Its antioxidant properties suggest that it can reduce oxidative stress within cells, potentially enhancing its anticancer efficacy.

Case Studies

Several case studies highlight the biological activities of related compounds:

-

Study on Antibacterial Activity : A study found that derivatives similar to this compound exhibited potent antibacterial effects against multi-drug resistant strains.

"Compounds with a thiadiazole core demonstrated promising antibacterial activity against resistant strains" .

-

Anticancer Evaluation : In vitro studies on MCF-7 cells showed that compounds with similar structures caused significant reductions in cell viability and induced apoptosis.

"The observed IC50 values indicate strong growth inhibitory effects consistent with KSP inhibition" .

Q & A

Basic: What are the key synthetic routes for this compound?

The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. Key steps include:

- Thiadiazole ring construction : Cyclization of thiosemicarbazide derivatives under acidic conditions .

- Acylation : Reaction of the thiadiazole intermediate with chloroacetyl chloride in solvents like dimethylformamide (DMF) or ethanol, using sodium hydride as a base to facilitate nucleophilic substitution .

- Thioether bond formation : Coupling the benzothiazole moiety via thiol-disulfide exchange reactions, optimized at 60–80°C for 6–12 hours .

Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for acylation, while ethanol improves selectivity in thioether formation .

- Catalyst use : Sodium hydride or triethylamine accelerates coupling reactions by deprotonating thiol groups .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like chloroacetylation .

- Continuous flow chemistry : For scale-up, this method reduces reaction time and improves reproducibility .

Basic: What characterization techniques confirm the compound’s structure?

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups on thiadiazole at δ 2.4–2.6 ppm), while ¹³C NMR confirms carbonyl and aromatic carbons .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 367.04) .

- HPLC : Purity assessment (>95%) using C18 columns with methanol/water mobile phases .

Advanced: How do the thiadiazole and benzothiazole moieties influence bioactivity?

- Thiadiazole : Enhances electron-deficient character, promoting interactions with enzyme active sites (e.g., tyrosine kinase inhibition) .

- Benzothiazole : The planar aromatic system facilitates intercalation with DNA or hydrophobic pockets in proteins, as seen in antimicrobial and anticancer analogs .

Structure-activity relationship (SAR) studies suggest methyl substitution on thiadiazole improves metabolic stability .

Basic: What in vitro models are used for initial biological evaluation?

- Antimicrobial assays : Broth microdilution against S. aureus and E. coli (MIC values typically 8–32 µg/mL) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced: How can computational methods aid in mechanistic studies?

- Density functional theory (DFT) : Predicts reactive sites for electrophilic attack (e.g., sulfur atoms in thiadiazole) .

- Molecular docking : Simulates binding to targets like EGFR or topoisomerase II, guiding structural modifications .

- Reaction pathway optimization : Quantum mechanical calculations identify energy barriers in synthesis steps, reducing trial-and-error experimentation .

Basic: What are common structural analogs and their activities?

- 5-Methyl-1,3,4-thiadiazole analogs : Show enhanced anticancer activity compared to unsubstituted derivatives .

- Benzoxazole replacements : Reduce cytotoxicity while maintaining antimicrobial potency .

- Chlorophenyl-substituted analogs : Improved solubility but lower metabolic stability .

Advanced: What strategies address low aqueous solubility for in vivo studies?

- Salt formation : Hydrochloride salts improve solubility by 3–5-fold .

- Nanoformulations : Liposomal encapsulation or polymeric nanoparticles enhance bioavailability .

- Co-solvents : Use of PEG-400 or cyclodextrins in pharmacokinetic studies .

Advanced: How to resolve discrepancies in biological activity data across studies?

- Assay standardization : Use WHO-recommended protocols for antimicrobial testing to minimize variability .

- Purity verification : HPLC-MS ensures batch-to-batch consistency (>98% purity) .

- Cell line authentication : STR profiling avoids misidentification (e.g., HeLa vs. HT-29) .

Basic: What are the stability considerations during storage?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Moisture control : Desiccants (silica gel) prevent hydrolysis of the acetamide group .

- Stability testing : Monitor via HPLC every 6 months; degradation products include oxidized sulfoxide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.